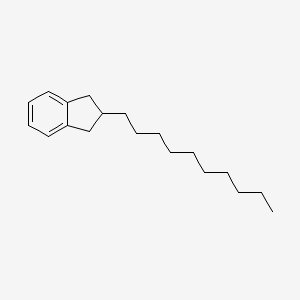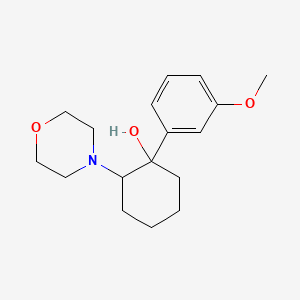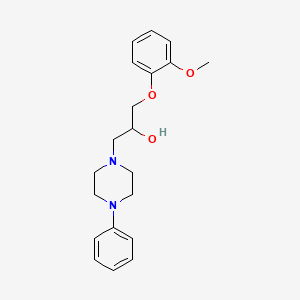![molecular formula C16H23N3O5 B14459782 N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide CAS No. 66179-51-9](/img/structure/B14459782.png)
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide is a synthetic compound known for its applications in various scientific fields It is characterized by its unique molecular structure, which includes a benzyloxycarbonyl group, a glycyl group, and a hydroxy-L-leucinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide typically involves the coupling of N-benzyloxycarbonyl-glycine with the hydroxamic acid derivative of L-leucine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its therapeutic potential in treating diseases related to enzyme dysregulation.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide involves its interaction with specific molecular targets, such as metalloproteases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and inhibitory properties.
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucinamide: Another compound with a similar structure but different amino acid residues.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide is unique due to its specific combination of functional groups and its ability to inhibit metalloproteases. This makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications.
Propriétés
Numéro CAS |
66179-51-9 |
|---|---|
Formule moléculaire |
C16H23N3O5 |
Poids moléculaire |
337.37 g/mol |
Nom IUPAC |
benzyl N-[2-[[(2S)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H23N3O5/c1-11(2)8-13(15(21)19-23)18-14(20)9-17-16(22)24-10-12-6-4-3-5-7-12/h3-7,11,13,23H,8-10H2,1-2H3,(H,17,22)(H,18,20)(H,19,21)/t13-/m0/s1 |
Clé InChI |
CZMVESRDLDYWMU-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NO)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)NO)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


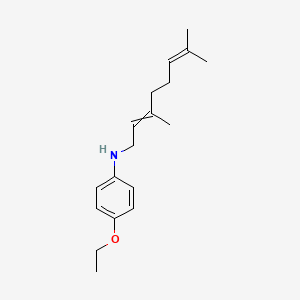
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
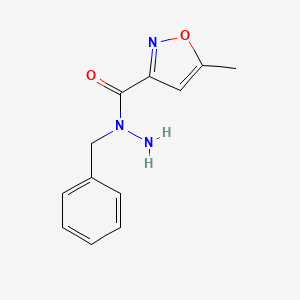
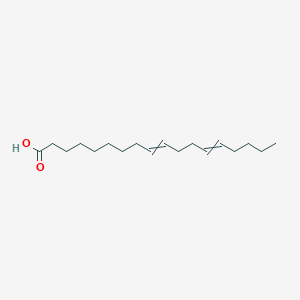


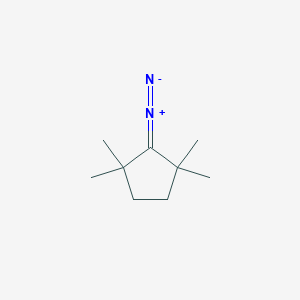
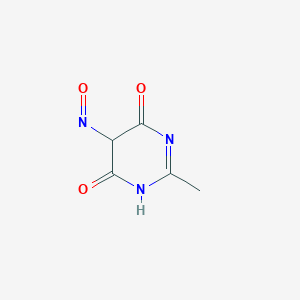
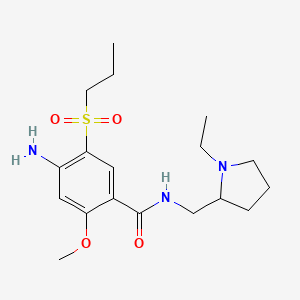
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)

